3-Bromo-4-(2-methoxyethoxymethoxy)-benzonitrile
Overview
Description
3-Bromo-4-(2-methoxyethoxymethoxy)-benzonitrile is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzonitrile, featuring a bromine atom and a methoxyethoxymethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-4-hydroxybenzonitrile with 1-bromo-2-methoxyethane under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-methoxyethoxymethoxy)-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-(2-methoxyethoxymethoxy)-benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methoxyethoxymethoxy)-benzonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are mediated by its interaction with molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(2-methoxyethoxy)benzonitrile
- 3-Bromo-4-(2-methoxyethoxy)benzaldehyde
- 3-Bromo-4-(2-methoxyethoxy)benzoic acid
Uniqueness
3-Bromo-4-(2-methoxyethoxymethoxy)-benzonitrile is unique due to the presence of the methoxyethoxymethoxy group, which imparts distinct chemical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
3-Bromo-4-(2-methoxyethoxymethoxy)-benzonitrile (CAS No. 219671-91-7) is an organic compound that has garnered attention for its potential biological activities. This compound's structure includes a bromine atom and methoxy groups, which may enhance its pharmacological properties. Research into its biological activity is essential for understanding its potential applications in medicinal chemistry.
The chemical formula of this compound is C11H12BrNO3. The presence of the bromine atom and methoxy groups can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially leading to the formation of more reactive intermediates.
- Michael Addition : The α,β-unsaturated carbonyl system may act as a Michael acceptor, interacting with thiol groups in proteins, which can modulate enzyme activity and signaling pathways.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with methoxy groups have been shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Data Table: Comparison of Biological Activities
Case Studies
- Anticancer Activity : In a study examining the effects of methoxy-substituted benzonitriles on cancer cells, researchers found that these compounds could significantly reduce cell viability in various cancer lines, suggesting potential as anticancer agents. The study highlighted the role of apoptosis in mediating these effects.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit COX enzymes effectively. This inhibition was linked to a decrease in pro-inflammatory cytokines in vitro.
Properties
IUPAC Name |
3-bromo-4-(2-methoxyethoxymethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-14-4-5-15-8-16-11-3-2-9(7-13)6-10(11)12/h2-3,6H,4-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWYGWYPKJLNTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=C(C=C1)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239358 | |
Record name | 3-Bromo-4-[(2-methoxyethoxy)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219671-91-7 | |
Record name | 3-Bromo-4-[(2-methoxyethoxy)methoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219671-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-[(2-methoxyethoxy)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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